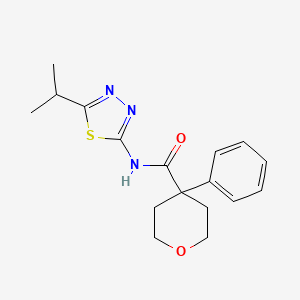

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

CAS No.:

Cat. No.: VC14810998

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21N3O2S |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxane-4-carboxamide |

| Standard InChI | InChI=1S/C17H21N3O2S/c1-12(2)14-19-20-16(23-14)18-15(21)17(8-10-22-11-9-17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20,21) |

| Standard InChI Key | ZAKDMYORQOVIGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central tetrahydropyran ring (a six-membered oxygen-containing heterocycle) substituted at the 4-position with both a phenyl group and a carboxamide linkage. The carboxamide group bridges the tetrahydropyran to a 5-isopropyl-1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom . This arrangement creates a sterically congested system with multiple sites for hydrogen bonding and hydrophobic interactions.

Synthetic Methodologies

Key Reaction Pathways

Synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide likely involves multi-step protocols, drawing from established routes for analogous compounds:

Cyclization of Thiadiazole Precursors

The 1,3,4-thiadiazole ring can be formed via cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For example, reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with a tetrahydropyran-4-carboxylic acid derivative under coupling agents like EDCI/HOBt facilitates amide bond formation .

Functionalization of Tetrahydropyran

The tetrahydropyran ring is typically synthesized through acid-catalyzed cyclization of diols or epoxide ring-opening reactions. Subsequent Friedel-Crafts acylation or Grignard additions introduce the phenyl group at the 4-position .

Optimization of Reaction Conditions

Data from analogous syntheses highlight critical parameters:

-

Solvent Systems: Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve polar intermediates .

-

Temperature Control: Low temperatures (-78°C) are employed to stabilize reactive intermediates, as seen in the synthesis of phenyl(tetrahydro-2H-pyran-4-yl)methanone .

-

Catalysts: Lewis acids like BF₃·OEt₂ enhance electrophilic substitution reactions on the tetrahydropyran ring .

Table 1: Representative Synthetic Conditions for Related Compounds

| Reaction Step | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Thiadiazole cyclization | THF | -78°C | 78% | |

| Friedel-Crafts acylation | DCM | 0°C | 86.7% | |

| Amide coupling | DMF | RT | 65-75% |

Physicochemical Properties

Solubility and Stability

The compound is likely lipophilic due to its phenyl and isopropyl groups, suggesting poor aqueous solubility. Stability under acidic or basic conditions remains uncharacterized but may parallel related thiadiazoles, which hydrolyze under strong acids .

Biological and Industrial Applications

Medicinal Chemistry

Thiadiazole derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The isopropyl and phenyl substituents may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for kinase or protease inhibition.

Agrochemical Applications

Thiadiazoles are employed as herbicides and fungicides. The tetrahydropyran moiety’s rigidity could improve soil persistence, though ecotoxicological studies are needed .

Research Gaps and Future Directions

Current literature lacks direct studies on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume